2-Amino-2-méthyl-1-propanol

Vue d'ensemble

Description

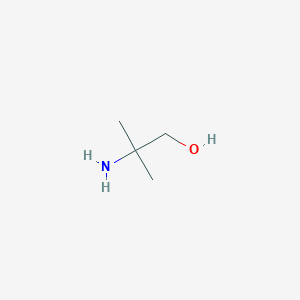

2-Amino-2-methyl-1-propanol: is an organic compound with the molecular formula C₄H₁₁NO . It is a colorless liquid at room temperature and is known for its weak basicity. This compound is commonly used in various industrial applications, including as a buffering agent, a surfactant, and an intermediate in the synthesis of other chemicals .

Applications De Recherche Scientifique

2-Amino-2-methyl-1-propanol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2-Amino-2-methyl-1-propanol (AMP) is a sterically hindered amine . It is primarily used as an acid gas treating solvent to remove CO2 and H2S from gas streams by absorption . It is also used as a reagent in the synthesis of a fluorophore, silicon-rhodamine dye, for bioimaging .

Mode of Action

The mode of action of AMP is primarily through its interaction with CO2 and H2S gases. As a typical amine, it is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants . It is also a precursor to oxazolines via its reaction with acyl chlorides .

Biochemical Pathways

The biochemical pathways of AMP involve the absorption of CO2 and H2S gases. The OH-initiated degradation of AMP was investigated in a large atmospheric simulation chamber . The theoretical calculations predict that the AMP + OH reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .

Pharmacokinetics

It is known that the compound has a vapor pressure of less than 1 mmhg at 25 °c , indicating that it is relatively non-volatile. This property may impact its bioavailability.

Result of Action

The result of AMP’s action is the removal of CO2 and H2S gases from gas streams. This is achieved through the absorption of these gases, leading to their capture and removal . In addition, the compound is used in the synthesis of a fluorophore, silicon-rhodamine dye, for bioimaging .

Action Environment

The action of AMP is influenced by environmental factors. For instance, the OH-initiated degradation of AMP was studied under simulated atmospheric conditions . The compound is expected to result in AMP emission and secondary products formation in the atmosphere . Furthermore, the Environmental Protection Agency (EPA) has identified AMP as a chemical compound that will no longer be regulated as a volatile organic compound (VOC) under the Clean Air Act .

Analyse Biochimique

Biochemical Properties

2-Amino-2-methyl-1-propanol is a sterically hindered amine that exhibits a much higher CO2 absorption rate relative to tertiary amine diethylethanolamine (DEEA), while both yield bicarbonate as a major product in aqueous solution . This suggests that 2-Amino-2-methyl-1-propanol can interact with enzymes and proteins involved in CO2 absorption and bicarbonate production .

Molecular Mechanism

The molecular mechanism of 2-Amino-2-methyl-1-propanol involves its interaction with CO2. Theoretical calculations predict that the reaction of 2-Amino-2-methyl-1-propanol with CO2 proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the OH-initiated degradation of 2-Amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber . The degradation process showed that 2-Amino-2-methyl-1-propanol has a high stability, with minor amounts of the gas-phase degradation products detected in the particles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methyl-1-propanol can be achieved through several methods. One common method involves the reaction of isobutene , chlorine , and methyl cyanide . The process includes the following steps :

- Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.

- Hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.

- Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide to yield 2-amino-2-methyl-1-propanol.

Industrial Production Methods: The industrial production of 2-amino-2-methyl-1-propanol typically follows the same synthetic route as mentioned above. The process is favored due to its cost-effectiveness, high product purity, and suitability for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-methyl-1-propanol undergoes various chemical reactions, including:

Substitution: It can react with acyl chlorides to form oxazolines.

Condensation: The compound can undergo condensation reactions with formaldehyde to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like nitric acid.

Substitution: Acyl chlorides are commonly used in substitution reactions.

Condensation: Formaldehyde is used in condensation reactions.

Major Products Formed:

Oxidation: 2-amino-2-methylpropanal, acetamide, formaldehyde.

Substitution: Oxazolines.

Condensation: Complex molecules formed from the reaction with formaldehyde.

Comparaison Avec Des Composés Similaires

Monoethanolamine (MEA): Used in similar applications but has higher regeneration energy consumption.

Methyl diethanolamine (MDEA): Another amine used for gas treatment but with different absorption characteristics.

Uniqueness: 2-Amino-2-methyl-1-propanol is unique due to its steric hindrance, which provides it with a higher absorption capacity and lower regeneration energy consumption compared to other amines .

Activité Biologique

2-Amino-2-methyl-1-propanol (AMP) is an organic compound belonging to the class of amino alcohols. It has garnered attention due to its diverse biological activities, particularly in enzymatic reactions, antimicrobial applications, and its role in carbon dioxide (CO₂) capture processes. This article provides a comprehensive overview of the biological activity associated with AMP, supported by data tables and relevant case studies.

AMP has both amine and alcohol functionalities, contributing to its reactivity. The compound features a hydroxyl group that enhances its ability to interact with various biological systems. Its pKa value of 9.69 indicates that it functions effectively as a buffer in alkaline conditions, which is critical for enzyme activity .

Enzymatic Activity

AMP is utilized as a buffer in biochemical assays, particularly for measuring enzyme activities such as alkaline phosphatase, lactate dehydrogenase, and malate dehydrogenase. The effective pH range of AMP aligns well with the optimal pH requirements for these enzymes:

| Enzyme | Optimal pH | AMP pKa |

|---|---|---|

| Alkaline Phosphatase | 10.4 | 9.69 |

| Lactate Dehydrogenase | 9.9 | 9.69 |

| Malate Dehydrogenase | 10.4 | 9.69 |

AMP serves as a phosphate acceptor for alkaline phosphatase, facilitating its enzymatic activity . However, it has been reported that certain impurities in commercial AMP preparations can inhibit enzyme activity, emphasizing the need for purity in biochemical applications .

Antimicrobial Properties

AMP exhibits significant antimicrobial activity due to its structural characteristics. The presence of hydroxyl groups allows it to interact with microbial membranes, leading to cell disruption. Studies have demonstrated that AMP can effectively neutralize pathogens in surface methodologies when combined with human serum . This property is particularly valuable in clinical settings where disinfection is crucial.

CO₂ Capture Mechanism

One of the most promising applications of AMP is in the capture of CO₂ from industrial emissions. As an amine-based solvent, AMP facilitates the formation of ammonium bicarbonate salts through chemical absorption mechanisms. Research indicates that AMP can achieve high CO₂ loading capacities under various conditions:

| Condition | CO₂ Loading (moles CO₂/mole AMP) |

|---|---|

| 313 K and 0.1 bar | ~0.7 |

| Higher pressures | Up to 1 mole |

These findings suggest that AMP functions effectively as a sterically hindered amine, enhancing the efficiency of CO₂ capture processes . The compound's ability to maintain performance at elevated temperatures makes it suitable for use in energy-efficient carbon capture systems.

Case Studies

Several studies have investigated the biological activity of AMP across different applications:

- Enzyme Activity Studies : A study published in Chemical Reviews highlighted the role of AMP in enzymatic conversions involving CO₂ fixation, demonstrating its potential as a substrate activator .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of AMP revealed its effectiveness against various bacterial strains when used as a disinfectant agent .

- CO₂ Absorption Optimization : A systematic study on CO₂ capture processes indicated that blends containing AMP showed improved energy savings compared to traditional amine systems like monoethanolamine (MEA) .

Propriétés

IUPAC Name |

2-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO, Array | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3207-12-3 (hydrochloride), 62512-11-2 (mesylate), 67952-40-3 (nitrate salt), 68298-05-5 (tosylate) | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027032 | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals., Liquid, Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline], CRYSTALS OR COLOURLESS LIQUID., A clear light colored liquid. | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329 °F at 760 mmHg (99+% compound) (USCG, 1999), 165 °C @ 760 MM HG, 165 °C, 329 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

153 °F (USCG, 1999), 67 °C, 67 °C CC, 67 °C c.c., 153 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

MISCIBLE WITH WATER; SOL IN ALCOHOLS, Solubility in water: miscible | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 (USCG, 1999) - Less dense than water; will float, 0.934 @ 20 °C/20 °C, 0.93 g/cm³, 0.935 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.0 (AIR= 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0 [mmHg], Vapor pressure, Pa at 20 °C: 133 | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE MASS | |

CAS No. |

124-68-5 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU49E6626Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

89.6 °F (USCG, 1999), 31 °C, 89.6 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-2-methyl-1-propanol (AMP) a suitable candidate for carbon dioxide (CO2) capture?

A1: AMP demonstrates a high absorption capacity for CO2, making it a viable option for capturing CO2 from industrial emissions. [, , ] The reaction between AMP and CO2 primarily leads to the formation of AMP carbamate, which can be further converted to bicarbonate. [, , , ] This reversible reaction allows for the capture and release of CO2, making AMP a potentially reusable absorbent. [, ]

Q2: How does the CO2 absorption capacity of AMP compare to other amines, such as monoethanolamine (MEA)?

A2: While both AMP and MEA are effective for CO2 capture, AMP exhibits some advantages. Research suggests that AMP generally exhibits a lower heat of absorption compared to MEA, potentially leading to reduced energy consumption during the regeneration process. [] AMP systems also tend to be less corrosive to carbon steel compared to MEA systems, although corrosion control measures are still necessary. []

Q3: What is the role of piperazine (PZ) in enhancing the CO2 absorption capacity of AMP?

A3: Studies have shown that the addition of PZ to AMP solutions can significantly enhance the absorption rate and capacity of CO2. [, ] This improvement is attributed to the rapid reaction of PZ with CO2, forming reaction intermediates that subsequently react with AMP to regenerate PZ and form AMP carbamate. []

Q4: How does the solvent system affect the CO2 absorption performance of AMP?

A4: Research indicates that replacing water with organic solvents, like ethanol, can enhance the CO2 absorption capacity and regeneration efficiency of AMP. [] For instance, a mixture of triethylene tetramine (TETA) and AMP dissolved in ethanol demonstrated higher absorption loading and regeneration efficiency compared to the same mixture in water. []

Q5: What are the challenges associated with using AMP for CO2 capture?

A5: One major challenge is the thermal degradation of AMP, which can lead to the formation of 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) and other byproducts. [] This degradation reduces the efficiency of the CO2 capture process and raises environmental concerns.

Q6: How can the thermal degradation of AMP be mitigated?

A6: Current research suggests that optimizing the operating temperature and amine concentration during the CO2 capture process can help mitigate AMP degradation. [] Additionally, exploring alternative solvents and additives that enhance AMP stability is crucial for improving the long-term performance of AMP-based CO2 capture technologies.

Q7: What is the molecular formula and weight of 2-amino-2-methyl-1-propanol?

A7: The molecular formula of AMP is C4H11NO, and its molecular weight is 89.14 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize AMP and its interactions with CO2?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is extensively used to identify and quantify AMP, its carbamate, and other reaction products formed during CO2 absorption. [, , ] Fourier Transform Infrared (FTIR) spectroscopy can also provide valuable information about the functional groups present in AMP and its derivatives. [, ]

Q9: What are the typical densities and viscosities of aqueous AMP solutions?

A9: The densities and viscosities of aqueous AMP solutions vary with temperature and amine concentration. [, , , ] Several studies have reported experimental data and developed correlations to predict these properties, which are crucial for designing CO2 capture processes. [, , , ]

Q10: How does the addition of other amines, such as PZ or N-methyldiethanolamine (MDEA), affect the density and viscosity of aqueous AMP solutions?

A10: Studies have investigated the density and viscosity of ternary mixtures containing AMP, water, and other amines like PZ or MDEA. [, ] These studies provide valuable data for understanding the physical properties of blended amine systems used in CO2 capture.

Q11: What are some effective corrosion inhibitors for AMP-based CO2 capture systems?

A11: Research has identified sodium metavanadate (NaVO3) and sodium sulfite (Na2SO3) as effective corrosion inhibitors in AMP solutions, providing over 90% protection efficiency. [] Further research is necessary to explore other potential inhibitors and optimize their concentrations for maximum corrosion protection.

Q12: What are some other applications of 2-amino-2-methyl-1-propanol (AMP)?

A12: Beyond its use in CO2 capture, AMP finds applications in various fields:

- Synthesis of Biodegradable Polymers: AMP is used as a monomer in the synthesis of biodegradable polymers, such as polyaspartic acid/AMP graft copolymers. These copolymers exhibit excellent scale and corrosion inhibition properties, making them valuable for industrial water treatment. []

- Preparation of Isopimaric Acid: AMP plays a crucial role in isolating and purifying isopimaric acid from natural sources like pine rosin. Its selective crystallization ability toward isopimaric acid allows for efficient separation and purification processes. []

- Buffer in Biochemical Assays: Despite some reported issues with impurities in specific lots, AMP has been used as a buffer in biochemical assays, including those for alkaline phosphatase activity. [, , ]

- Emulsion Paints: AMP is used as an additive in the formulation of environment-friendly emulsion paints, contributing to mold-proof, alkali-resistant, and high-performance coatings. []

Q13: Have there been any computational studies on the CO2 absorption mechanism of AMP?

A13: Yes, density functional theory (DFT) calculations have been employed to study the CO2 absorption mechanism of AMP in aqueous solutions. [] These studies provide molecular-level insights into the reaction pathways, intermediates, and transition states involved in the formation of carbamate and bicarbonate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.